1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde
Description
1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde is a heterocyclic compound featuring a pyrrole (B145914) ring fused to a pyridine (B92270) ring, with an aldehyde group attached to the pyridine moiety. This specific arrangement of atoms confers unique chemical properties and potential for further chemical transformations. The compound is recognized by its CAS number 1020056-33-0.
Table 1: General Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1020056-33-0 |
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol |
| IUPAC Name | this compound |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-3-8-7(10-4-6)1-2-9-8/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLUESWIQOAEBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649802 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020056-33-0 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Pyrrolo 3,2 B Pyridine 6 Carbaldehyde and Analogues
Classical Approaches to Pyrrolopyridine Ring System Formation
The foundational methods for constructing the pyrrolopyridine skeleton often rely on well-established cyclization reactions and strategic functional group introductions. These classical approaches provide robust and often scalable routes to the core structure.
Cyclization Reactions in Pyrrolopyridine Synthesis
The formation of the fused pyrrole (B145914) and pyridine (B92270) rings is the cornerstone of any synthesis of this scaffold. Intramolecular cyclization is a powerful strategy for efficiently constructing such heterocyclic systems. nih.gov One common approach involves the cyclization of appropriately substituted pyridine or pyrrole precursors. For instance, a two-step process can be employed for the synthesis of polycyclic pyrrolopyridine derivatives. This method begins with a multicomponent reaction to form 1,5-diketones, which then undergo a cyclization reaction with ammonium (B1175870) acetate (B1210297) in acetic acid to yield the final pyrrolopyridine structure. researchgate.netcitedrive.com
Various named reactions are also central to pyrrole ring formation, which can then be annulated to a pyridine ring. These include the Paal-Knorr, Barton-Zard, and Piloty-Robinson syntheses, which involve the condensation of dicarbonyl compounds with amines, the reaction of isocyanoacetates with nitroalkenes, and the reaction of aldehydes with hydrazine, respectively. wikipedia.org The Fischer indole (B1671886) synthesis, a reaction involving the cyclization of a phenylhydrazone, has also been adapted for the synthesis of 6-azaindoles (pyrrolo[2,3-b]pyridines). researchgate.net
A summary of key classical cyclization strategies is presented below:
| Cyclization Strategy | Precursors | Key Features |
| 1,5-Diketone Cyclization | Aryl glyoxal, cyclohexane-1,3-dione derivatives, 2-amino-1,4-napthoquinone, followed by ammonium acetate | A two-step process involving an initial multicomponent reaction. researchgate.netcitedrive.com |
| Fischer Cyclization | Phenylhydrazones | Adapted for the synthesis of 6-azaindoles. researchgate.net |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds and primary amines/ammonia | A direct condensation reaction to form the pyrrole ring. organic-chemistry.org |
| Barton-Zard Synthesis | Isocyanoacetate and a nitroalkene | Involves a 1,4-addition followed by 5-endo-dig cyclization. wikipedia.org |
Strategies for Aldehyde Group Introduction
Once the pyrrolopyridine scaffold is in place, the introduction of the aldehyde group at the C-6 position is a critical functionalization step. Standard formylation reactions used for aromatic heterocycles are applicable here. One of the most common methods is the Vilsmeier-Haack reaction, which utilizes phosphoryl chloride and a formamide (B127407) derivative like N,N-dimethylformamide (DMF) to introduce a formyl group onto electron-rich aromatic rings. Another approach is the Duff reaction, which uses hexamethylenetetramine in the presence of an acid.
Alternatively, the aldehyde can be derived from other functional groups. For example, the oxidation of a primary alcohol attached to the C-6 position can yield the desired carbaldehyde. wikipedia.org In a different strategy, a palladium-catalyzed cascade reaction has been developed where a nitrile group undergoes carbopalladation and subsequent intramolecular cyclization, leading to the formation of functionalized pyrrolopyrazines from 2-formylpyrroloacetonitriles. researchgate.net This highlights how the aldehyde functionality can be incorporated into the starting materials before the final ring system is constructed.
Transition Metal-Catalyzed Coupling Reactions in Scaffold Assembly
Modern synthetic organic chemistry heavily relies on transition metal catalysis to forge complex molecular architectures with high efficiency and selectivity. Palladium-catalyzed reactions, in particular, have proven indispensable for the synthesis and functionalization of pyrrolopyridine scaffolds. researchgate.net
Palladium-Mediated Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Negishi, and Heck reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the pyrrolopyridine core. researchgate.net For instance, the Suzuki cross-coupling of 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazines with arylboronic acids has been used to introduce substituents at the C-6 position in good yields. nih.gov Similarly, a palladium(II)-catalyzed cascade involving C(sp)-C(sp2) coupling and intramolecular cyclization provides direct access to multi-substituted pyrrolo[1,2-a]pyrazines from phenylboronic acids and 2-formylpyrroloacetonitriles. researchgate.netorganic-chemistry.org
These reactions are not only used for late-stage functionalization but also for the initial construction of the ring system. A sequence involving a Sonogashira coupling followed by a palladium-catalyzed Heck reaction can be used to build fused 7-membered azaindole rings. nih.gov Another strategy employs a Suzuki-Miyaura cross-coupling followed by a Pictet-Spengler condensation with aldehydes to form related fused systems. nih.gov The palladium-trifluoroacetate-catalyzed carbo-palladation reaction of pyrrole-2-carbonitriles and aryl boronic acids is another effective method for creating functionally diverse pyrrolo[1,2-a]pyrazines. bohrium.com
Optimization of Reaction Conditions for Functionalized Pyrrolopyridines
The success of palladium-catalyzed reactions is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, solvent, and temperature. For the synthesis of multi-substituted pyrrolo[1,2-a]pyrazines, optimal conditions were found to be 5 mol% of Pd(OAc)2 with 2,2'-dipyridyl as the ligand in DMF at 100 °C. organic-chemistry.org In other studies on pyrrolopyridines, catalyst systems such as Pd(OAc)2/RuPhos and Pd(PPh3)4 have been investigated to improve conversion and yield. nih.gov The use of Pd(dba)3 in conjunction with the BINAP ligand has been effective for the amination of a pyrrole ring, a challenging transformation. nih.gov The careful tuning of these parameters is crucial for achieving high yields and selectivity, especially when dealing with complex, functionalized substrates.
Below is a table summarizing various palladium-catalyzed methodologies:
| Reaction Type | Palladium Catalyst/Ligand | Substrates | Product Type |
| Suzuki Coupling | Pd(OAc)2, Pd(PPh3)4 | Bromo-pyrrolopyrazines and Arylboronic acids | 6-substituted pyrrolopyrazines nih.govnih.gov |
| C(sp)-C(sp2) Cascade | Pd(OAc)2 / 2,2'-dipyridyl | Phenylboronic acids and 2-formylpyrroloacetonitriles | Multi-substituted pyrrolo[1,2-a]pyrazines organic-chemistry.org |
| Carbo-palladation | Palladium-trifluoroacetate | Pyrrole-2-carbonitriles and Aryl boronic acids | Functionally diverse pyrrolo[1,2-a]pyrazines researchgate.netbohrium.com |
| Amination | Pd(dba)3 / BINAP | 6-bromo-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine and secondary amines | 6-amino-substituted pyrrolopyrazines nih.gov |
Organocatalytic and Metal-Free Synthetic Pathways
In line with the principles of green chemistry, there is a growing interest in developing synthetic routes that avoid the use of heavy metals. Organocatalysis and other metal-free approaches offer powerful alternatives for the construction of heterocyclic scaffolds like pyrrolopyridines. nih.govresearchgate.net
Organocatalytic methods often employ small organic molecules to catalyze reactions. For the synthesis of pyrroles, formal [3+2] cycloaddition reactions have emerged as a prominent strategy. nih.gov For example, Schreiner's thiourea (B124793) can catalyze the [3+2] cycloaddition of an azomethine ylide with an alkene to produce spiro-pyrrolidines with high selectivity. Chiral phosphoric acids have also been used as organocatalysts in the synthesis of axially chiral aryl pyrroles. nih.gov These methods provide access to enantiomerically enriched products, which is of significant importance in pharmaceutical chemistry. nih.govresearchgate.net
Metal-free synthetic pathways also include reactions that proceed under thermal conditions or are promoted by non-metallic reagents. A simple, two-step process for creating polycyclic pyrrolopyridine derivatives that features metal-free reaction conditions has been developed. citedrive.com Furthermore, metal-free C-H functionalization and electrophilic cyclization promoted by reagents like iodine (I2) have been used to prepare various fused heterocyclic systems, demonstrating the potential of these methods for creating complex molecules without transition metal catalysts. researchgate.net
Application of N-Heterocyclic Carbene (NHC) Catalysis for Aldehyde Umpolung
N-Heterocyclic carbenes (NHCs) have become powerful organocatalysts for a range of chemical transformations, most notably for the umpolung (reactivity inversion) of aldehydes. beilstein-journals.orgrsc.org In the context of heteroaromatic aldehydes like 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde, NHC catalysis can convert the normally electrophilic aldehyde carbon into a nucleophilic acyl anion equivalent. This transformation opens up novel pathways for the formation of carbon-carbon and carbon-heteroatom bonds.
The catalytic cycle typically begins with the nucleophilic attack of the NHC on the aldehyde, forming a tetrahedral intermediate which then rearranges to a Breslow intermediate. This key intermediate is the nucleophilic species that can react with various electrophiles. While the majority of reported NHC-catalyzed reactions involve aromatic aldehydes, the principles are applicable to heteroaromatic systems. rsc.org For instance, the cross-benzoin reaction, a classic example of NHC catalysis, has been successfully applied to a variety of aromatic and heteroaromatic aldehydes. beilstein-journals.org
NHC-catalyzed reactions are not limited to just benzoin-type condensations. They have been employed in direct amidation of aldehydes with nitroso compounds to form N-arylhydroxamic acids, and in oxidative esterification processes. acs.orgmdpi.com These methodologies could potentially be adapted for the functionalization of this compound, allowing for the introduction of diverse functional groups at the aldehyde moiety.
| Catalyst Type | Reaction | Substrate Scope | Potential Application for this compound |
| Thiazolium-derived NHCs | Cross-benzoin condensation | Aromatic and heteroaromatic aldehydes | Synthesis of α-hydroxy ketone derivatives. |
| Triazolium-derived NHCs | Direct amidation | Aryl, alkyl, alkenyl, and heterocyclic aldehydes | Formation of hydroxamic acid derivatives. |
| Imidazolium-derived NHCs | Oxidative esterification | α,β-Unsaturated aldehydes | Conversion of the carbaldehyde to an ester group. |
Green Chemistry Perspectives in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry, and the synthesis of pyrrolopyridine derivatives is no exception. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound and its analogues, several green chemistry approaches can be considered.
One key aspect is the use of sustainable reaction media and conditions. For example, reactions can be performed in water or under solvent-free conditions. figshare.com Microwave-assisted synthesis has also emerged as a valuable tool, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating.
The choice of catalysts is another important consideration. The use of organocatalysts like NHCs, as discussed in the previous section, avoids the need for often toxic and expensive metal catalysts. When metal catalysts are necessary, the focus is on using non-toxic and abundant metals, and on developing heterogeneous catalysts that can be easily recovered and reused.
Regioselective Functionalization Strategies
A crucial aspect in the synthesis of this compound is the regioselective introduction of the formyl group at the C6 position of the pyrrolopyridine core. Direct formylation of the 1H-pyrrolo[3,2-b]pyridine scaffold can be challenging due to the presence of multiple reactive sites. Therefore, indirect methods are often employed.
A common strategy involves the use of a pre-functionalized starting material, such as 6-bromo-1H-pyrrolo[3,2-b]pyridine, which is commercially available. The bromo substituent can then be converted to a formyl group through several methods, including:
Metal-halogen exchange followed by reaction with a formylating agent: This typically involves treating the bromo derivative with an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Palladium-catalyzed carbonylation reactions: These methods can introduce a carbonyl group, which can then be reduced to the aldehyde.
Protecting the nitrogen of the pyrrole ring is often necessary to prevent side reactions during these transformations.
Protecting Group Chemistry in Multi-Step Synthesis of Pyrrolopyridine Carbaldehydes
In multi-step syntheses of complex molecules like this compound, the use of protecting groups is often indispensable to mask reactive functional groups and ensure the desired reactivity at other sites. nih.gov For the pyrrolopyridine core, the pyrrole NH group is often protected to prevent N-alkylation or other unwanted reactions.
A variety of protecting groups can be employed for the pyrrole nitrogen, with the choice depending on the specific reaction conditions of the subsequent steps. Some commonly used protecting groups include:
Tosyl (Ts): This group is robust and stable to a wide range of reaction conditions. It can be introduced by reacting the pyrrolopyridine with p-toluenesulfonyl chloride. google.com
(2-(Trimethylsilyl)ethoxy)methyl (SEM): The SEM group is known for its stability and can be removed under specific conditions, often involving fluoride (B91410) ions. nih.gov
Boc (tert-butyloxycarbonyl): While less common for pyrroles, the Boc group can be used and is typically removed under acidic conditions.
The selection of a suitable protecting group and the timing of its introduction and removal are critical for the successful execution of a multi-step synthesis. For example, in a synthesis starting from 6-bromo-1H-pyrrolo[3,2-b]pyridine, the NH group would likely be protected before performing a metal-halogen exchange to prevent deprotonation by the organolithium reagent.
| Protecting Group | Introduction Reagent | Removal Conditions | Key Features |
| Tosyl (Ts) | p-Toluenesulfonyl chloride | Strong base (e.g., NaOH) | Robust and stable to many reagents. |
| SEM | SEM-Cl | Fluoride source (e.g., TBAF) or acid | Stable to a variety of conditions. |
| Boc | Boc-anhydride | Strong acid (e.g., TFA) | Cleaved under acidic conditions. |
Chemical Reactivity and Derivatization of 1h Pyrrolo 3,2 B Pyridine 6 Carbaldehyde
Reactions of the Aldehyde Moiety
The aldehyde group is a key site for derivatization, readily participating in condensation, oxidation, and reduction reactions.
The aldehyde functional group of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde is susceptible to condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is a fundamental transformation in organic chemistry, involving the nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by dehydration. The formation of the carbon-nitrogen double bond in the resulting imine serves as a crucial step for constructing more complex molecules and introducing nitrogen-containing heterocycles. researchgate.net
This reactivity is a cornerstone for creating diverse molecular libraries. For example, the condensation of various aromatic aldehydes with primary amines is a widely used method to synthesize a vast array of imine derivatives. researchgate.net This process can be promoted by various catalysts, including Lewis acids and bases. researchgate.net The resulting imines are key intermediates in the synthesis of nitrogen heterocycles, which are prevalent in biologically active compounds. researchgate.net
The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations provide access to different classes of derivatives with distinct chemical properties and potential biological activities.
Oxidation: The conversion of the aldehyde to a carboxylic acid can be achieved using standard oxidizing agents. This transformation introduces a versatile functional group that can participate in further reactions, such as esterification or amidation, to create a new family of derivatives.
Reduction: The aldehyde can be reduced to the corresponding hydroxymethyl group using common reducing agents like sodium borohydride. This introduces a primary alcohol, which can be a key structural element or a handle for further functionalization, such as ether formation or conversion to a leaving group for substitution reactions.
Electrophilic and Nucleophilic Substitutions on the Pyrrolopyridine Core
The pyrrolopyridine core, also known as an azaindole, exhibits a distinct reactivity pattern towards electrophilic and nucleophilic substitution, influenced by the electronic properties of both the pyrrole (B145914) and pyridine (B92270) rings.
Electrophilic Substitution: The pyrrole ring is electron-rich and thus more reactive towards electrophiles than the pyridine ring. pearson.com In pyrrole itself, electrophilic substitution preferentially occurs at the 2-position (alpha to the nitrogen) because the intermediate carbocation is better stabilized by resonance involving the nitrogen atom. pearson.com The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is generally deactivated towards electrophilic attack. When such a reaction does occur on pyridine, it typically favors the 3-position, as this avoids placing a positive charge on the electronegative nitrogen in the resonance structures of the intermediate. youtube.com In the fused 1H-pyrrolo[3,2-b]pyridine system, electrophilic substitution is expected to occur predominantly on the electron-rich pyrrole ring.
Nucleophilic Substitution: Conversely, the electron-deficient pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly when activated by a good leaving group. This allows for the introduction of nucleophiles onto the pyridine portion of the molecule, further expanding the range of possible derivatives.
Synthetic Transformations Leading to Advanced Derivatives
The combination of reactions at the aldehyde group and on the core nucleus allows for the synthesis of a wide array of advanced derivatives.
Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have become powerful tools for modifying the azaindole scaffold. researchgate.net Reactions like the Suzuki-Miyaura coupling (for introducing aryl or vinyl groups) and the Buchwald-Hartwig amination (for introducing amino groups) enable the targeted installation of diverse substituents at specific positions on the pyrrolopyridine core. nih.govmdpi.com For instance, a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C-4 position, has been used to create 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov These strategies are crucial for building complex molecules and exploring the chemical space around the azaindole core.
Derivatization of the 1H-pyrrolo[3,2-b]pyridine scaffold is a key strategy in medicinal chemistry for conducting structure-activity relationship (SAR) studies. nih.gov SAR studies investigate how systematic changes in a molecule's structure affect its biological activity, guiding the design of more potent and selective therapeutic agents. nih.gov
The table below summarizes findings from an SAR study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as PDE4B inhibitors, illustrating how structural modifications impact inhibitory concentration (IC₅₀).
| Compound | R (Aryl Group) | R1R2 (Amide Group) | PDE4B IC₅₀ (µM) |
| 11a | 3,4-dichlorophenyl | azetidin-1-yl | 0.11 |
| 11b | 3,4-dichlorophenyl | 3-fluoroazetidin-1-yl | 0.11 |
| 11c | 3,4-dichlorophenyl | 3,3-difluoroazetidin-1-yl | 0.22 |
| 11d | 3,4-dichlorophenyl | pyrrolidin-1-yl | 0.28 |
| 11h | 3,4-dichlorophenyl | 4,4-difluoropiperidin-1-yl | 0.23 |
| 14a | 3-chloro-4-methylphenyl | azetidin-1-yl | 0.25 |
| 14d | 3-chloro-4-methylphenyl | 3-fluoroazetidin-1-yl | 0.44 |
Data sourced from a study on PDE4B inhibitors. nih.gov
These SAR studies are essential for optimizing lead compounds, improving their efficacy, selectivity, and pharmacokinetic properties for the development of new drugs. mdpi.comnih.gov
Computational Chemistry and Advanced Characterization of 1h Pyrrolo 3,2 B Pyridine 6 Carbaldehyde Systems
Computational Methodologies for Molecular Design and Prediction
Computational chemistry provides powerful tools for predicting molecular properties and guiding the design of new compounds, saving significant time and resources in the drug discovery process.
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules like 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde. These calculations provide insights into the molecule's optimized geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surface, which are fundamental to understanding its chemical behavior.
Studies on similar N-allenyl-1H-pyrrole-2-yl-carbaldehyde systems using DFT methods (such as B3LYP/6-31+G*) have shown that such calculations can effectively model reaction mechanisms, including the role of solvent molecules in proton transfer and the determination of activation barriers. researchgate.net For the this compound scaffold, these calculations can elucidate reactivity descriptors. asrjetsjournal.org The mapping of the electrostatic surface potential (MESP) helps identify the electron-rich (negative potential, typically around nitrogen and oxygen atoms) and electron-poor (positive potential, around hydrogen atoms) regions of the molecule, predicting sites for electrophilic and nucleophilic attack. asrjetsjournal.org Key reactivity descriptors that can be derived from the energies of the frontier orbitals include ionization potential, electron affinity, electronegativity, chemical potential, and hardness. asrjetsjournal.org
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (IP) | IP ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | Measures the ability of the molecule to attract electrons. |
| Electrophilicity Index (ω) | ω = χ2 / 2η | A measure of the energy lowering of a molecule when it accepts electrons. |
To explore the potential of this compound derivatives as therapeutic agents, molecular docking and molecular dynamics (MD) simulations are utilized. These techniques predict how a ligand (the compound) might bind to a biological target, such as a protein or enzyme.
Molecular docking studies have been performed on various pyrrolopyridine derivatives to predict their binding affinity and orientation within the active sites of targets like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and p21-activated kinase 4 (PAK4). nih.govmdpi.com In these studies, the pyrrolopyridine scaffold is positioned within the protein's binding pocket, and the interactions, such as hydrogen bonds and hydrophobic contacts with key amino acid residues, are analyzed. For example, in studies of 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting PAK4, interactions with the hinge region of the kinase were found to be crucial for inhibitory activity. mdpi.com
Following docking, MD simulations can be run to assess the stability of the predicted ligand-protein complex over time. nih.govmdpi.com A simulation of 100 nanoseconds or more can provide insights into the flexibility of the complex and the durability of the interactions. nih.gov Parameters such as the Root Mean Square Deviation (RMSD) are calculated to evaluate the stability of the complex. mdpi.com Binding free energy calculations, often using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, provide a quantitative estimate of the binding affinity, helping to rank potential drug candidates. nih.gov
| Target Protein | Compound Class | Key Interacting Residues | Predicted Interaction Type | Reference |
|---|---|---|---|---|
| EGFR | Pyrrolo[3,2-d]pyrimidine | Met793, Leu718 | Hydrogen Bond, Hydrophobic | nih.gov |
| CDK2 | Pyrrolo[3,2-d]pyrimidine | Leu83, Lys33 | Hydrogen Bond | nih.gov |
| PAK4 | 7H-pyrrolo[2,3-d]pyrimidine | Leu396, Lys350 | Hydrogen Bond | mdpi.com |
| LSD1 | Thieno[3,2-b]pyrrole | Asn535 | Hydrogen Bond | rsc.org |
Beyond target binding, the success of a drug candidate depends on its pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict these properties early in the discovery process.
For compounds based on the pyrrolopyridine scaffold, computational models can predict physicochemical properties relevant to drug-likeness, such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These are often evaluated against criteria like Lipinski's Rule of Five. nih.gov For instance, studies on 1H-pyrrolo[3,2-c]pyridine derivatives demonstrated that they conformed well to Lipinski's rules, indicating good potential for oral bioavailability. nih.gov Pharmacokinetic studies on related pyrrolo[3,4-c]pyridine derivatives have shown good bioavailability in rats (95% for one compound). mdpi.com Further predictions can estimate properties such as aqueous solubility, human intestinal absorption, plasma protein binding, and potential to inhibit critical metabolic enzymes like the cytochrome P450 family. mdpi.commdpi.com
| Property | Predicted Value/Outcome | Importance | Reference |
|---|---|---|---|
| Lipinski's Rule of Five | Compliant | Predicts drug-like properties for oral administration. | nih.gov |
| GI Absorption | High | Indicates good absorption from the gastrointestinal tract. | mdpi.com |
| Bioavailability | Good (in rats) | Measures the fraction of an administered dose that reaches systemic circulation. | mdpi.com |
| Plasma Protein Binding | High | Affects drug distribution and metabolism; high binding can increase half-life. | mdpi.com |
| CYP450 Inhibition | No significant inhibition | Low potential for drug-drug interactions. | mdpi.com |
Advanced Spectroscopic Characterization Techniques in Structural Elucidation
Experimental confirmation of the structure of newly synthesized compounds like this compound is essential. Advanced spectroscopic techniques provide unambiguous proof of its chemical identity. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
For the 1H-pyrrolo[3,2-b]pyridine scaffold, the protons on the heterocyclic rings typically resonate in the aromatic region of the ¹H NMR spectrum (δ 6.5-9.0 ppm). ipb.pt The proton of the aldehyde group (carbaldehyde) is highly deshielded and would be expected to appear as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm. The specific chemical shifts and coupling constants between adjacent protons allow for the precise assignment of each signal to its corresponding proton in the molecule. nih.gov In the ¹³C NMR spectrum, the carbon of the carbonyl group in the carbaldehyde is also characteristically downfield, often appearing above 180 ppm. nih.gov The remaining carbon atoms of the fused ring system would appear in the aromatic region (typically 100-150 ppm). nih.gov
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde H | 9.5 - 10.5 | - |
| Aldehyde C | - | > 180 |
| Aromatic H | 6.5 - 9.0 | - |
| Aromatic C | - | 100 - 150 |
| Pyrrole (B145914) N-H | > 10.0 (broad) | - |
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (molecular formula C₈H₆N₂O), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion ([M+H]⁺). The calculated exact mass is 146.0480 g/mol . nih.gov
Under techniques like electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation, the molecule fragments in a predictable manner. The analysis of these fragments helps to confirm the structure. Plausible fragmentation pathways for this compound would include the initial loss of the formyl radical (•CHO) or a neutral carbon monoxide (CO) molecule, which are characteristic fragmentations for aromatic aldehydes. nih.gov Subsequent fragmentations could involve the cleavage of the fused ring system.
| Ion/Fragment | Formula | m/z (Monoisotopic) | Description |
|---|---|---|---|
| [M]⁺• | C₈H₆N₂O | 146.05 | Molecular Ion |
| [M-H]⁺ | C₈H₅N₂O | 145.04 | Loss of a hydrogen radical |
| [M-CO]⁺• | C₇H₆N₂ | 118.05 | Loss of neutral carbon monoxide |
| [M-CHO]⁺ | C₇H₅N₂ | 117.05 | Loss of formyl radical |
Vibrational and Electronic Spectroscopy Applications (e.g., IR, UV-Vis)
The characterization of this compound and its derivatives heavily relies on vibrational and electronic spectroscopy. Techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for elucidating the molecular structure, bonding characteristics, and electronic properties of these systems. In the absence of extensive experimental data for the title compound, computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool for predicting and interpreting their spectroscopic signatures.
Vibrational Spectroscopy (IR)
The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups and aromatic scaffold. Theoretical calculations, often performed using DFT methods like B3LYP with a suitable basis set, can provide reliable predictions of these vibrational frequencies.
Key vibrational modes anticipated for this compound include:
N-H Stretching: The pyrrole N-H bond typically gives rise to a stretching vibration in the range of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding in the solid state.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region. The aldehyde C-H stretch is also anticipated in this vicinity, often as a distinct, sharp peak.
Carbonyl (C=O) Stretching: The strong, sharp absorption band of the aldehyde carbonyl group is a prominent feature in the IR spectrum, typically appearing in the region of 1680-1715 cm⁻¹. Conjugation with the pyrrolopyridine ring system is expected to shift this band to a lower wavenumber.
C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds of the fused ring system are expected to produce a series of bands in the 1400-1650 cm⁻¹ range.
In-plane and Out-of-plane Bending: The fingerprint region of the spectrum (below 1400 cm⁻¹) will contain a complex series of bands arising from various in-plane and out-of-plane bending vibrations of the C-H, N-H, and C-C bonds, which are characteristic of the substitution pattern of the aromatic system.
For comparison, experimental IR data for the related compound, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), shows characteristic bands that support these general assignments. While the aldehyde group introduces new vibrational modes, the underlying spectrum of the pyrrolopyridine core provides a foundational reference.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aldehyde C-H Stretch | 2700 - 2900 | Weak |
| C=O Stretch (Aldehyde) | 1680 - 1715 | Strong |
| C=C and C=N Aromatic Ring Stretches | 1400 - 1650 | Medium to Strong |
| In-plane Bending Modes | 1000 - 1400 | Medium to Weak |
| Out-of-plane Bending Modes | 700 - 1000 | Medium to Strong |
Electronic Spectroscopy (UV-Vis)
The electronic absorption spectrum of this compound is characterized by electronic transitions between molecular orbitals. These transitions, typically occurring in the ultraviolet and visible regions, are sensitive to the electronic structure of the molecule, including the extent of conjugation and the presence of heteroatoms.
Computational studies using Time-Dependent DFT (TD-DFT) are instrumental in predicting the UV-Vis absorption maxima (λmax) and assigning them to specific electronic transitions. For pyrrolopyridine systems, the absorption bands are generally attributed to π → π* and n → π* transitions.
π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically of high intensity and are responsible for the main absorption bands in the UV spectrum of aromatic compounds. The extended conjugation in the 1H-pyrrolo[3,2-b]pyridine system, further influenced by the carbaldehyde group, will dictate the energy of these transitions.
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (lone pair on a nitrogen or oxygen atom) to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions and may sometimes be obscured by them.
Studies on related azaindole derivatives suggest that the lowest energy absorption bands are due to π → π* transitions. For instance, computational studies on 4-azaindole (B1209526) (the parent 1H-pyrrolo[3,2-b]pyridine) predict its electronic absorption spectrum. The introduction of a carbaldehyde group at the 6-position is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system. The solvent environment can also influence the position and intensity of the absorption bands.
| Predicted λmax (nm) | Electronic Transition | Expected Molar Absorptivity (ε) |
|---|---|---|
| ~220-250 | π → π | High |
| ~280-320 | π → π | Medium to High |
| ~330-370 | n → π* | Low to Medium |
Pharmacological and Biological Applications of 1h Pyrrolo 3,2 B Pyridine 6 Carbaldehyde Derivatives
Medicinal Chemistry Significance as a Privileged Scaffold
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a basis for the development of a variety of therapeutic agents. While the pyrrolopyridine core, in general, is considered a valuable scaffold in medicinal chemistry, there is insufficient evidence to specifically designate the 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde framework as a privileged scaffold based on current research. Its utility has been demonstrated as a starting material, but a systematic exploration of its derivatives to establish a broad range of biological activities is not documented.
Target-Specific Inhibitory Activities
Detailed studies on the target-specific inhibitory activities of derivatives of this compound are limited.
Kinase Inhibition (e.g., MPS1, FGFRs, PI3K)
Patent literature indicates that this compound has been used as a reactant in the synthesis of novel kinase inhibitors. Specifically, it has been mentioned in the context of creating pyrazolo[4,3-d]pyrimidines intended to inhibit kinases such as Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2). googleapis.comgoogle.com These kinases are implicated in a variety of diseases, including inflammatory conditions and cancer. However, these patents focus on the final complex molecules rather than a systematic analysis of derivatives of the initial aldehyde.
Enzyme Inhibition Mechanisms
There is no specific information available regarding the enzyme inhibition mechanisms of derivatives of this compound.
Receptor Modulation
There is no specific information available regarding the receptor modulation properties of derivatives of this compound.
Therapeutic Efficacy Across Disease Areas
The therapeutic potential of derivatives of this specific aldehyde remains largely unexplored.
Anticancer and Antitumor Agents
Due to the limited availability of specific research data, interactive data tables with detailed findings cannot be generated.
Antimicrobial and Antitubercular Activities
Derivatives of 1H-pyrrolo[3,2-b]pyridine have demonstrated significant potential as both antimicrobial and antitubercular agents. A series of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine (B126380) derivatives were synthesized and evaluated for their biological activities. researchgate.net Several of these compounds exhibited potent anti-tuberculosis (anti-TB) activity. researchgate.net Specifically, compounds with 4-fluorophenyl, 4-chlorophenyl, and 4-methoxyphenyl (B3050149) substituents showed a minimum inhibitory concentration (MIC) of 3.12 µg/mL, which is comparable to the reference drug Pyrazinamide. researchgate.net
Molecular docking studies suggest that these compounds may act as inhibitors of DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway. researchgate.net The synthesized compounds exhibited key interactions within the active site of DprE1, indicating their potential as molecular scaffolds for developing new antitubercular drugs. researchgate.net
In addition to their antitubercular effects, certain derivatives also displayed significant antibacterial activity against both Escherichia coli and Staphylococcus aureus. researchgate.net The 4-chlorophenyl and 4-fluorophenyl derivatives were particularly effective against these bacterial strains. researchgate.net These findings highlight the dual antimicrobial and antitubercular potential of the 1H-pyrrolo[3,2-b]pyridine scaffold.
| Compound Derivative | Target Organism | Activity (MIC) | Reference Drug | Reference Drug MIC |
|---|---|---|---|---|
| 4-fluorophenyl derivative (8m) | Mycobacterium tuberculosis | 3.12 µg/mL | Pyrazinamide | 3.12 µg/mL |
| 4-chlorophenyl derivative (8n) | Mycobacterium tuberculosis | 3.12 µg/mL | Pyrazinamide | 3.12 µg/mL |
| 4-methoxyphenyl derivative (8i) | Mycobacterium tuberculosis | 3.12 µg/mL | Pyrazinamide | 3.12 µg/mL |
| 4-chlorophenyl derivative (8n) | Escherichia coli | Significant Activity | N/A | N/A |
| 4-fluorophenyl derivative (8m) | Escherichia coli | Significant Activity | N/A | N/A |
| 4-chlorophenyl derivative (8n) | Staphylococcus aureus | Significant Activity | N/A | N/A |
| 4-fluorophenyl derivative (8m) | Staphylococcus aureus | Significant Activity | N/A | N/A |
Antiviral Therapeutics (e.g., HIV-1 Integrase)
The 1H-pyrrolo[3,2-b]pyridine scaffold has been explored for the development of antiviral agents, particularly as inhibitors of HIV-1 integrase. This enzyme is a crucial target for antiretroviral therapy as it is responsible for integrating the viral DNA into the host cell's genome.
Research has led to the synthesis of bicyclic hydroxy-1H-pyrrolopyridine-triones as a novel class of HIV-1 integrase inhibitors. researchgate.net These compounds have shown low micromolar inhibitory potencies in in vitro assays, with a preference for inhibiting the strand transfer reaction over the 3'-processing step. researchgate.net
A notable feature of these derivatives is their ability to maintain potency against common raltegravir-resistant mutant enzymes, such as G140S/Q148H, Y143R, and N155H. researchgate.net For instance, one of the representative inhibitors was significantly less affected by these mutations compared to raltegravir, suggesting that this new structural class could be further developed to overcome drug resistance. researchgate.net
Neuropharmacological Effects (e.g., Analgesic, Antidepressant, Alzheimer's)
Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have shown promise in the field of neuropharmacology, with potential applications as analgesics, antidepressants, and treatments for Alzheimer's disease.
In the context of Alzheimer's disease, a novel pyrrolo[2,3-b]pyridine-based inhibitor of glycogen (B147801) synthase kinase 3β (GSK-3β), designated as S01, was designed and synthesized. nih.gov This compound, 5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, exhibited potent inhibition of GSK-3β with an IC50 of 0.35 ± 0.06 nM. nih.gov In cellular models, S01 was shown to decrease the hyperphosphorylation of tau protein, a hallmark of Alzheimer's, and promote the outgrowth of neuronal neurites. nih.gov Furthermore, it demonstrated the ability to ameliorate dyskinesia in a zebrafish model of Alzheimer's disease. nih.gov
Another area of investigation involves the development of selective GluN2B negative allosteric modulators for potential therapeutic use. nih.gov Lead optimization efforts on a series of 1H-pyrrolo[3,2-b]pyridine derivatives focused on improving brain penetration and metabolic stability while reducing off-target effects. nih.gov Several compounds in this series achieved greater than 75% receptor occupancy in the brain after oral administration in rats, indicating their potential for treating neurological disorders. nih.gov
Additionally, some pyrrole-based compounds have been investigated for their dual inhibitory capacity against monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), both of which are important targets in Alzheimer's disease therapy. mdpi.com
Antidiabetic Potential
The 1H-pyrrolo[3,2-b]pyridine scaffold has been identified as a promising starting point for the development of novel antidiabetic agents. Research into pyrrolo[2,3-b]pyridine derivatives has shown their potential as inhibitors of Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) isozymes, specifically NPP1 and NPP3, which are overexpressed in diabetes. jchemrev.com
One derivative was found to be a potent inhibitor of NPP1 with an IC50 value of 0.80 ± 0.04 µM, while another was a potent and moderately selective inhibitor of NPP3 with an IC50 value of 0.55 ± 0.01 µM. jchemrev.com Furthermore, some 2,5-disubstituted 3-imidazol-2-yl-pyrrolo[2,3-b]pyridines have been found to be more effective than the reference compound BL11282 in stimulating glucose-dependent insulinotropic activity in a RIN5F cell-based assay. jchemrev.com This suggests that the pyrrolo[2,3-b]pyridine ring can act as a bioisostere for other aromatic systems in the design of antidiabetic drugs. jchemrev.com
Anti-inflammatory and Immunomodulatory Roles
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated for their potential as immunomodulators, particularly as inhibitors of Janus kinases (JAKs). nih.govresearchgate.net JAKs are critical enzymes in the signaling pathways of numerous cytokines and growth factors that are involved in inflammatory and immune responses. nih.govresearchgate.net
A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as novel immunomodulators targeting JAK3, which plays a key role in immune cell function. nih.gov Through chemical modifications, including the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the pyrrolo[2,3-b]pyridine ring, a significant increase in JAK3 inhibitory activity was achieved. nih.gov One compound, 14c, was identified as a potent and moderately selective JAK3 inhibitor that demonstrated an immunomodulating effect on interleukin-2-stimulated T cell proliferation. nih.gov Docking studies and WaterMap analysis provided insights into the substituent effects on JAK3 inhibitory activity. nih.gov
Drug Discovery and Development Considerations
The development of drugs based on the 1H-pyrrolo[3,2-b]pyridine scaffold involves several key considerations, including strategies for lead optimization and scaffold hopping to improve pharmacological properties.
Scaffold Hopping and Lead Optimization
Scaffold hopping is a valuable strategy in drug discovery used to identify novel core structures with similar biological activity but potentially improved properties such as potency, selectivity, or pharmacokinetics. bohrium.comnamiki-s.co.jp This approach involves replacing the central molecular framework of a known active compound with a different, isofunctional scaffold. bohrium.com
In the context of 1H-pyrrolo[3,2-b]pyridine derivatives, lead optimization is a critical process to enhance their therapeutic potential. For example, in the development of selective GluN2B negative allosteric modulators, optimization efforts were focused on increasing brain penetration, reducing inhibition of cytochrome P450 enzymes, and minimizing binding to the hERG channel to avoid potential cardiac toxicity. nih.gov Additionally, the metabolic turnover of these compounds in both human and rat models was a key parameter for optimization. nih.gov
One approach to lead optimization involves the hybridization of molecular scaffolds. For instance, a molecular hybridization and scaffold hopping approach was used to design pyridine-based pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors. mdpi.com
Through these iterative processes of design, synthesis, and biological evaluation, researchers can refine the structure of 1H-pyrrolo[3,2-b]pyridine derivatives to produce drug candidates with improved efficacy and safety profiles.
Pharmacokinetic Profile Assessment (e.g., Metabolic Stability, Bioavailability)
The development of clinically viable drug candidates from derivatives of this compound necessitates a thorough evaluation of their pharmacokinetic profiles. Key parameters in this assessment include metabolic stability and oral bioavailability, which determine the compound's fate within a biological system. While specific experimental data for derivatives of this compound is not extensively available in the public domain, general insights can be drawn from studies on related pyrrolopyridine isomers.
Metabolic Stability:
The metabolic stability of a compound, typically assessed through in vitro studies using liver microsomes, is a critical determinant of its in vivo half-life and dosing regimen. For instance, studies on pyrrolo[2,3-d]pyrimidine analogs have shown that the unsubstituted pyridine (B92270) scaffold can be a metabolic "soft spot," leading to instability in both human and mouse liver microsomes (HLM and MLM, respectively) mdpi.com. However, strategic chemical modifications can significantly enhance metabolic stability. In one study, a derivative, 12b , demonstrated high metabolic stability in both mouse and human liver microsomes, with clearance values of 128.4 µL/min/mg in MLM and 115.5 µL/min/mg in HLM mdpi.com.
Similarly, research on a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides revealed that these compounds possess good in vitro pharmacokinetic profiles, suggesting favorable metabolic stability nih.gov. These findings underscore the potential to optimize the metabolic stability of this compound derivatives through targeted chemical synthesis.
Bioavailability:
Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is another crucial factor. For a pyrrolo[3,4-c]pyridine derivative, good bioavailability was observed in rats (95%) and moderate bioavailability in cynomolgus monkeys (29%) following an oral dose. This indicates that the pyrrolopyridine core can be compatible with good oral absorption. However, the same study noted that high plasma protein binding could potentially limit the in vivo efficacy, a factor that must be considered in the design of new derivatives mdpi.com.
Drug-Likeness and Selectivity Enhancement
The successful translation of a chemical entity into a therapeutic agent is heavily dependent on its "drug-likeness" and its ability to selectively interact with its intended biological target.
Drug-Likeness:
Drug-likeness is a qualitative concept used to evaluate a compound's resemblance to existing drugs, often assessed using computational tools and established guidelines like Lipinski's Rule of Five. This rule outlines desirable physicochemical properties for orally administered drugs, including molecular weight (MW) ≤ 500 Da, a logP (lipophilicity) value ≤ 5, the number of hydrogen bond donors (HBD) ≤ 5, and the number of hydrogen bond acceptors (HBA) ≤ 10.
While specific data for this compound derivatives is limited, a study on 1H-pyrrolo[3,2-c]pyridine derivatives provides valuable insights. In this study, the physicochemical properties of several derivatives were predicted and found to be in good agreement with Lipinski's Rule of Five, suggesting favorable drug-like characteristics nih.gov.
Interactive Data Table of Predicted Physicochemical Properties for 1H-pyrrolo[3,2-c]pyridine Derivatives nih.gov
| Compound | Molecular Formula | MW ( g/mol ) | LogP | HBD | HBA |
| 10a | C22H20N2O3 | 360.41 | 3.85 | 0 | 5 |
| 10c | C23H22N2O3 | 374.43 | 4.24 | 0 | 5 |
| 10d | C23H22N2O3 | 374.43 | 4.24 | 0 | 5 |
Data presented is for the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold and serves as an illustrative example of the potential drug-like properties of this class of compounds.
MW: Molecular Weight
LogP: Partition coefficient (a measure of lipophilicity)
HBD: Hydrogen Bond Donors
HBA: Hydrogen Bond Acceptors
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another powerful tool in assessing drug-likeness. Such computational models can provide early indications of a compound's potential pharmacokinetic and toxicity profiles, guiding the selection of candidates for further development plos.orgnih.govmdpi.com.
Selectivity Enhancement:
Achieving selectivity for the desired biological target over other related targets is paramount to minimizing off-target effects and associated toxicities. The pyrrolopyridine scaffold has been shown to be a versatile platform for developing selective kinase inhibitors.
For example, derivatives of pyrrolo[2,3-d]pyrimidine have been identified as selective inhibitors of VEGFR-2 and dual inhibitors of Her2/VEGFR-2 researchgate.net. In another study, a pyrrolo[2,3-d]pyrimidine-based compound, 14c , was screened against a panel of 50 kinases and demonstrated high selectivity for its primary target, CSF1R, with minimal inhibition of closely related kinases like FLT3, KIT, and PDGFRβ mdpi.com.
Furthermore, a series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase. One compound, 1r , was found to be highly potent and selective for FMS kinase when tested against a panel of 40 other kinases nih.gov. These examples highlight the potential for modifying the this compound scaffold to achieve a high degree of selectivity for a specific biological target. The strategic placement of various substituents on the pyrrolopyridine core can influence the binding interactions with the target protein, thereby enhancing selectivity.
Broader Chemical and Material Science Applications
Role as a Synthetic Building Block for Complex Architectures
Heterocyclic aldehydes are recognized for their reactivity and versatility, which allow them to be converted into a wide array of more complex compounds. mdpi.com The aldehyde group is a key functional handle for building molecular complexity. For instance, the related compound 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is noted as an essential building block in organic synthesis. chemimpex.com Its aldehyde group enhances its utility in creating more elaborate molecules, including those with potential applications in pharmaceuticals and agrochemicals. chemimpex.com
The azaindole scaffold itself has gained significant attention as a bioisostere of the indole (B1671886) ring, offering advantages in pharmaceutical optimization such as improved solubility and enhanced target binding. nih.gov The synthesis of derivatives from various pyrrolopyridine cores demonstrates their utility. For example, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were successfully synthesized to act as potent inhibitors for specific enzymes. nih.gov Similarly, new building blocks based on 1H-pyrrolo[3,4-b]quinolin-3(2H)-one have been synthesized and evaluated for their antitumor activity. researchgate.net These examples underscore the role of the functionalized pyrrolopyridine skeleton, such as that in 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde, as a foundational element for constructing complex, biologically active molecules.
Applications in Supramolecular Chemistry and Molecular Recognition Systems
The parent scaffold of this compound is 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine), a compound extensively studied for its unique photophysical properties and its role in supramolecular chemistry. 7-Azaindole is known to form a stable hydrogen-bonded dimer, which facilitates an excited-state double-proton transfer upon photoexcitation. This behavior is a cornerstone of its application as a probe in understanding proton transfer mechanisms.
The ability of heterocyclic compounds to participate in molecular recognition is crucial for designing advanced systems. mdpi.com The nitrogen atoms within the azaindole ring system can act as hydrogen bond acceptors, while the pyrrolic N-H group can act as a hydrogen bond donor. This dual functionality allows molecules like this compound to engage in specific, directional interactions that are fundamental to supramolecular assembly and the recognition of target ions or molecules. mdpi.com
Chemosensing and Optical Properties of Related Heterocyclic Aldehydes
Heterocyclic aldehydes exhibit a range of optical properties that make them suitable candidates for the development of chemosensors. mdpi.com These sensors operate through changes in color (colorimetric) or fluorescence (fluorometric) upon interaction with a specific analyte, providing a measurable signal. nih.gov The design of these molecular probes often relies on N-heterocyclic compounds due to their favorable photophysical properties and synthetic versatility. nih.gov
Recent research has highlighted the potential of heterocyclic aldehydes as ion chemosensors. mdpi.com For example, two heterocyclic aldehydes based on a thieno[3,2-b]thiophene (B52689) core were synthesized and studied for their chemosensory abilities. One of the synthesized aldehydes showed a distinct fluorescence quenching effect in the presence of several metal cations, including Hg²⁺, Fe²⁺, Cu²⁺, Pd²⁺, Fe³⁺, and Al³⁺. mdpi.com In another study, three N,N-diphenylanilino-heterocyclic aldehyde probes were developed for the detection of Cu(II) ions. rsc.org These probes exhibited noticeable changes in color and fluorescence emission upon binding with Cu(II), allowing for its detection at micromolar concentrations, which is below the limit recommended by the World Health Organization (WHO) for drinking water. rsc.org
The core 7-azaindole structure, closely related to 1H-pyrrolo[3,2-b]pyridine, is known for its luminescent and fluorescent properties. nih.gov Derivatives of 7-azaindole are excellent blue emitters and have been investigated for use in organic light-emitting diodes (OLEDs) and as biological probes. rsc.org The fluorescence of 7-azaindole is highly sensitive to its environment, such as the polarity of the solvent. acs.org This sensitivity is a valuable trait for a chemosensor, as interaction with an analyte can alter the local environment of the fluorophore, leading to a detectable change in its emission spectrum.
Table of Research Findings on Related Heterocyclic Aldehyde Chemosensors
| Sensor Type | Target Analyte(s) | Detection Mechanism | Key Finding | Reference |
|---|---|---|---|---|
| Thieno[3,2-b]thiophene-based aldehyde | Hg²⁺, Fe²⁺, Cu²⁺, Pd²⁺, Fe³⁺, Al³⁺ | Fluorescence Quenching | Selective fluorescence quenching observed in the presence of specific metal cations. | mdpi.com |
| N,N-diphenylanilino-heterocyclic aldehyde | Cu(II) | Colorimetric & Fluorometric | Induced marked color and emission changes, with detection limits in the μM range. | rsc.org |
| General Heterocyclic Compounds | Various Cations (e.g., Co²⁺, Zn²⁺, Cu²⁺, Hg²⁺) | Fluorescence | Widely used for determining biologically important cations in environmental and biological systems. | researchgate.net |
Q & A
Q. Methodological Considerations :
- Microwave vs. Conventional Heating : Microwave synthesis reduces side reactions (e.g., over-oxidation) and improves regioselectivity, critical for aldehyde positioning .
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients. For polar impurities, recrystallization in ethanol/water mixtures enhances purity (>98%) .
- Yield Optimization : Substituent compatibility studies (e.g., electron-withdrawing groups at the 3-position) improve reaction efficiency .
Advanced: How do substitution patterns influence structure-activity relationships (SAR) in derivatives?
Key findings from SAR studies (Table 2 in ):
- Position 6 : The aldehyde group is critical for covalent target binding. Replacement with carboxyl or nitrile reduces potency by 10-fold .
- Position 3 : Electron-deficient substituents (e.g., -CF₃) enhance metabolic stability and blood-brain barrier penetration in neurological targets .
- Position 2 : Bulky groups (e.g., aryl rings) improve selectivity for GluN2B receptors over other NMDA subtypes .
Advanced: What mechanistic insights explain its biological activity?
The compound acts as a negative allosteric modulator (NAM) of GluN2B-containing NMDA receptors:
- Binding Mode : The aldehyde forms a covalent adduct with Lys1103 in the receptor’s ATD domain, stabilizing an inactive conformation .
- Downstream Effects : Reduces Ca²⁺ influx, mitigating excitotoxicity in neuronal models (IC₅₀ = 0.3 µM in cortical neurons) .
- Off-Target Risks : Screening against 468 kinases (e.g., JAK2, EGFR) revealed low cross-reactivity (<5% inhibition at 10 µM) .
Advanced: How should researchers address contradictions in reported biological data?
Case Example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.5 µM vs. 5 µM in separate studies):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
